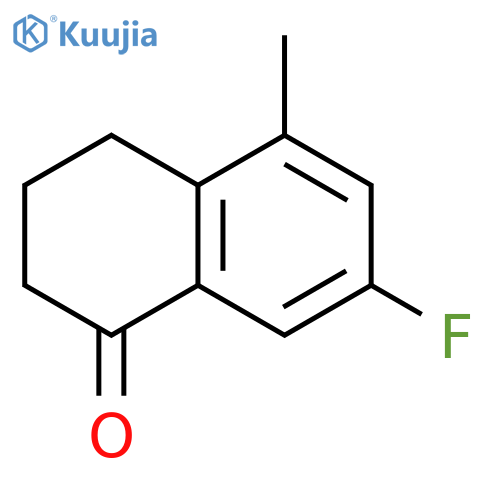

Cas no 800395-58-8 (1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl-)

800395-58-8 structure

商品名:1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl-

CAS番号:800395-58-8

MF:C11H11FO

メガワット:178.202846765518

MDL:MFCD18208517

CID:4192653

PubChem ID:12130145

1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl- 化学的及び物理的性質

名前と識別子

-

- 1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl-

- 7-FLUORO-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE

- Y12647

- 800395-58-8

- 5-Methyl-7-fluorotetralin-1-one

- 7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one

- SCHEMBL11460490

-

- MDL: MFCD18208517

- インチ: 1S/C11H11FO/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6H,2-4H2,1H3

- InChIKey: UPPQBXSFXYIUEO-UHFFFAOYSA-N

- ほほえんだ: C1(=O)C2=C(C(C)=CC(F)=C2)CCC1

計算された属性

- せいみつぶんしりょう: 178.079393132g/mol

- どういたいしつりょう: 178.079393132g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 17.1Ų

1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | Y12647-1/G |

7-FLUORO-5-METHYL-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE |

800395-58-8 | 95% | 1g |

$995 | 2023-09-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742899-1g |

7-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2h)-one |

800395-58-8 | 98% | 1g |

¥8963.00 | 2024-07-28 | |

| AstaTech | Y12647-0.25/G |

7-FLUORO-5-METHYL-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE |

800395-58-8 | 95% | 0.25g |

$398 | 2023-09-19 | |

| Ambeed | A810900-1g |

7-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one |

800395-58-8 | 95% | 1g |

$985.0 | 2023-01-27 |

1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl- 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

800395-58-8 (1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl-) 関連製品

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:800395-58-8)1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl-

清らかである:99%

はかる:1g

価格 ($):886.0